Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-13-10-14(2)12-22(11-13)29(25,26)16-6-4-15(5-7-16)18(23)21-19-17(8-9-28-19)20(24)27-3/h4-9,13-14H,10-12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHFTLVXDCOJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate (CAS Number: 1215619-10-5) is a compound that has garnered attention due to its diverse biological activities. This article synthesizes available research findings, detailing its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as:
Key properties include:
- Molecular Weight : 556.1 g/mol
- Common Name : Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride .
The compound exhibits its biological activity through interaction with several biological targets. Notably, it acts as a ligand for:
- Histamine H3 receptors
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BuChE)
- Monoamine oxidase B (MAO-B)
These interactions suggest potential therapeutic benefits in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and enzyme activities .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory kinetics of related compounds, revealing significant insights into their action mechanisms. For instance, derivatives of similar structures have shown promising results in inhibiting mushroom tyrosinase, an enzyme implicated in melanin synthesis. The most potent derivative exhibited an IC50 value of 3.17 µM compared to standard kojic acid at 15.91 µM, indicating superior inhibitory activity .
Neuroprotective Effects
A study investigating the neuroprotective effects of compounds similar to this compound demonstrated that these compounds could significantly reduce oxidative stress markers in neuronal cells. This suggests a protective role against neurodegeneration .
Anticancer Activity
Research has also indicated that compounds containing thiophene and sulfonamide groups exhibit anticancer properties. For example, structural analogs have been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Sulfonamide Derivative | Contains thiazole and sulfonamide groups | Antibacterial |
| Benzothiazole Derivative | Similar benzothiazole core | Anticancer |
| Piperidine-based Compound | Contains piperidine ring | CNS activity |
The unique combination of functional groups in this compound enhances both solubility and biological activity, making it a promising candidate for further research in medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxylate is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in various diseases.
Potential Mechanisms of Action:
- Enzyme Inhibition: The sulfonamide group can interact with the active sites of enzymes, potentially leading to inhibition. This property makes it a candidate for developing enzyme inhibitors used in treating conditions like cancer and bacterial infections.
- Receptor Modulation: The compound may modulate receptor activity, influencing pathways related to pain management or neurological disorders.
Antimicrobial Activity
Research indicates that compounds containing piperidine and sulfonamide moieties exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a subject of interest for developing new antibiotics.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were synthesized and tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity at low concentrations.
Anti-inflammatory Properties
Compounds with similar structures have been reported to possess anti-inflammatory effects. This application is particularly relevant in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis.
Data Table: Anti-inflammatory Activity of Related Compounds
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Compound A | 15 | COX-2 |
| Compound B | 20 | TNF-alpha |
| This compound | TBD | TBD |
Material Science
The unique chemical structure of this compound allows it to be used as a building block in synthesizing advanced materials. Its thiophene ring can contribute to electronic properties desirable in organic semiconductors.
Applications in Organic Electronics:
Research has shown that thiophene derivatives can be incorporated into photovoltaic cells and organic light-emitting diodes (OLEDs), enhancing their efficiency and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized into two groups: sulfonylurea herbicides () and methotrexate-related sulfonamide derivatives (). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences
Core Structure: The target compound’s thiophene-carboxylate backbone distinguishes it from triazine-based herbicides (e.g., metsulfuron-methyl) and pteridinyl-containing methotrexate analogs. The 3,5-dimethylpiperidinyl-sulfonyl group introduces steric bulk and basicity, which may influence solubility and blood-brain barrier penetration compared to simpler sulfonamides in herbicides .
Biological Targets :
- Sulfonylurea herbicides act on plant-specific enzymes (e.g., acetolactate synthase), whereas methotrexate derivatives target human dihydrofolate reductase. The target compound’s mechanism remains uncharacterized but may align with broader sulfone activities, such as protease or kinase modulation .
Substituent Impact: The dimethylpiperidine moiety in the target compound could enhance metabolic stability compared to methotrexate’s glutamic acid side chain, which is prone to hydrolysis .
Research Findings and Limitations
- Evidence Gaps: None of the provided sources directly address the target compound’s synthesis, bioactivity, or clinical data. Comparisons are inferred from structural analogs.
- Contradictions: While sulfones generally exhibit therapeutic versatility (), the herbicidal sulfonylureas () highlight how minor structural changes drastically alter application domains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?
- Methodology : Begin with a thiophene-3-carboxylate core (e.g., ethyl 2-amino-thiophene-3-carboxylate analogs, as in ). Use sulfonylation of the benzamido group via coupling reagents like HATU or EDC/NHS. Introduce the 3,5-dimethylpiperidinyl sulfonyl moiety via nucleophilic substitution (e.g., reacting 4-chlorosulfonylbenzoyl chloride with 3,5-dimethylpiperidine). Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF for sulfonylation) and temperature (60–80°C) to enhance yield .
- Validation : Confirm intermediate structures using H NMR and LC-MS. Compare spectral data with structurally related compounds (e.g., ’s acrylamido-thiophene derivatives) to validate regioselectivity .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. Employ H/C NMR to verify substitution patterns (e.g., distinguishing thiophene C3-carboxylate from benzamido groups). For purity, use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- Advanced Tip : Cross-reference NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts to resolve ambiguities in aromatic proton assignments .
Q. How can researchers assess solubility and stability under experimental conditions?
- Methodology : Perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol. Use dynamic light scattering (DLS) to detect aggregation. For stability, incubate the compound at 25°C and 40°C for 72 hours, then analyze via HPLC to detect degradation products (e.g., ester hydrolysis or sulfonamide cleavage) .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case Study : If H NMR shows unexpected splitting in the piperidinyl protons, consider steric effects from the 3,5-dimethyl groups or restricted rotation. Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons. Compare with X-ray crystallography data from analogous piperidine-containing compounds (e.g., ’s Tiagabine derivatives) .
- Troubleshooting : If MS shows a +16 Da impurity, investigate oxidation of the thiophene ring or sulfonamide group by conducting control reactions under inert atmosphere .
Q. What strategies improve the efficiency of the sulfonylation step in synthesis?
- Optimization : Screen catalysts such as DMAP or pyridine to accelerate sulfonyl chloride activation. Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally). Monitor by F NMR if fluorinated reagents are used (see ’s trifluoromethylpyridine analogs for methodology) .
- Scale-Up : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification and reduce toxicity .
Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?
- Approach : Synthesize analogs with variations in the piperidinyl substituents (e.g., 2,6-dimethyl vs. 3,5-dimethyl) or thiophene carboxylate esters (methyl vs. ethyl). Test inhibitory activity against target enzymes (e.g., sulfotransferases or kinases) using fluorescence-based assays. Use molecular docking to correlate substituent bulk/logP with binding affinity (reference ’s sulfonylurea herbicides for assay design) .
Q. What computational tools can predict metabolic pathways or degradation products?
- Tools : Use Schrödinger’s Metabolite Predictor or ADMET Predictor™ to identify likely Phase I/II metabolites (e.g., ester hydrolysis to the carboxylic acid). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
